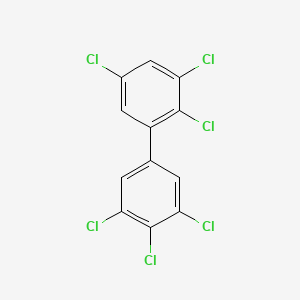

2,3,3',4',5,5'-Hexachlorobiphenyl

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2,3-trichloro-5-(2,3,5-trichlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Cl6/c13-6-3-7(11(17)10(16)4-6)5-1-8(14)12(18)9(15)2-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHZUOPSGLWYCNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)Cl)Cl)C2=C(C(=CC(=C2)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Cl6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10865965 | |

| Record name | 2,3,3',4',5,5'-Hexachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10865965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39635-34-2 | |

| Record name | 2,3,3',4',5,5'-Hexachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039635342 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,3',4',5,5'-Hexachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10865965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,3',4',5,5'-HEXACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1O4ZO7K1S0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Environmental Occurrence and Spatial Temporal Distribution of 2,3,3 ,4 ,5,5 Hexachlorobiphenyl

Atmospheric Concentrations and Global Distribution Patterns

PCBs are semi-volatile compounds, which allows them to be transported over long distances in the atmosphere. Their presence in the atmosphere is influenced by factors such as air mass direction, with higher concentrations often observed when air masses originate from industrialized regions. copernicus.org

The atmospheric lifetime of PCBs is determined by various factors, including their reaction with hydroxyl (OH) radicals. copernicus.org For hexachlorobiphenyls, this process is a significant degradation pathway in the gas phase during atmospheric transport. copernicus.org The extent of chlorination affects the rate of this breakdown, with more highly chlorinated congeners generally persisting longer. greenfacts.org

Aquatic System Presence: Water Column, Sediment, and Particulate Phases

In aquatic environments, PCBs like 2,3,3',4',5,5'-hexachlorobiphenyl are found in the water column, sediment, and on suspended particulate matter. greenfacts.org Due to their low water solubility and high affinity for organic matter, PCBs tend to adsorb to sediment and particulate matter. greenfacts.orgmdpi.com

Studies have shown that PCB concentrations can vary significantly within aquatic systems. For instance, in the Wupa River, Nigeria, total PCB concentrations were found to range from 0.04 to 11.42 ng/L in water and from 5032 to 10132 ng/g in sediment. oaepublish.com In Lake Baikal, Russia, the total concentrations of seven indicator PCB congeners ranged from 0.26 to 0.34 ng/L in the water. mdpi.com The levels of specific congeners, such as the dioxin-like PCB 118, have been detected at concentrations ranging from less than 10 to 110 pg/L in Baikal water. mdpi.com

Sediments often act as a long-term sink for PCBs, from which they can be slowly released back into the water column. greenfacts.org The characteristics of the sediment, such as organic carbon content and particle size, play a crucial role in the retention and bioavailability of these compounds. mdpi.comepa.gov

Table 1: PCB Concentrations in Various Aquatic Environments

| Location | Matrix | Concentration Range |

| Wupa River, Nigeria | Water | 0.04-11.42 ng/L (Total PCBs) |

| Wupa River, Nigeria | Sediment | 5032-10132 ng/g (Total PCBs) |

| Lake Baikal, Russia | Water | 0.26-0.34 ng/L (Sum of 7 indicator PCBs) |

| Lake Baikal, Russia | Water | ≤10-110 pg/L (PCB 118) |

| Nemrut Bay, Aegean Sea | Sediment | 12.9-80.2 µg/kg dw (Sum of 7 indicator PCBs) |

This table is interactive. Users can sort the data by clicking on the column headers.

Soil and Terrestrial Environmental Contamination Levels

PCB contamination is also a concern in terrestrial environments. In a study of agricultural soils across China, total PCB contents ranged from below the limit of detection to 241.22 ng/g in greenhouse soils and up to 192.89 ng/g in open-field soils. nih.gov Another study investigating an industrial area found an initial concentration of 2,3',4,4',5-Pentachlorobiphenyl to be 28 µg/kg in unplanted soil. researchgate.net

The persistence of PCBs in soil is influenced by factors such as soil type, organic matter content, and the presence of vegetation. acs.org For example, the rate of PCB loss from soil has been observed to be negatively correlated with the planar total surface area of the congener in barren areas, while in vegetated areas, the presence of plants plays a key role in the retention and release of these compounds. acs.org

Table 2: PCB Concentrations in Soil

| Location | Soil Type | Concentration Range |

| China | Greenhouse | |

| China | Open-field | |

| Industrial Area | Unplanted | 28 µg/kg (2,3',4,4',5-Pentachlorobiphenyl) |

| Sauer Dump Superfund Site, MD | - | 0.000132 - 0.322 mg/kg (2,2',3,4,5,5'-Hexachlorobiphenyl) |

This table is interactive. Users can sort the data by clicking on the column headers.

Congener Profiles and Weathering Effects in Environmental Matrices

The composition of PCB mixtures in the environment changes over time due to processes collectively known as weathering. nih.govresearchgate.net These processes include volatilization, dissolution, and microbial degradation, which preferentially affect different congeners based on their physical and chemical properties. researchgate.netacs.org

Generally, lighter, less chlorinated PCBs are more volatile and water-soluble, leading to their depletion from environmental matrices over time. nih.govresearchgate.net This results in a shift in the congener profile towards heavier, more chlorinated PCBs. nih.gov For example, weathered Aroclor 1242, which initially contains a high proportion of lightly chlorinated congeners, can come to resemble heavier Aroclor mixtures. nih.gov

The specific environmental conditions also play a role in weathering. In aquatic systems, volatilization can lead to a preferential depletion of lower chlorinated congeners, while burial in sediments can result in the preferential depletion of higher chlorinated congeners. acs.org In some cases, anaerobic bacteria in deeper sediments can cause reductive dechlorination, further altering the congener profile. acs.org The rate of loss of individual congeners from soil can be influenced by factors such as vegetation cover and soil composition. acs.org

Environmental Fate and Transport Mechanisms of 2,3,3 ,4 ,5,5 Hexachlorobiphenyl

Volatilization and Atmospheric Transport Dynamics

The environmental journey of 2,3,3',4',5,5'-Hexachlorobiphenyl is significantly influenced by its ability to volatilize and undergo long-range atmospheric transport. nih.govntnu.no Although PCBs have relatively low vapor pressures, they can evaporate from contaminated surfaces such as soil and water bodies and enter the atmosphere. ntnu.noenvirocomp.com The rate of volatilization is influenced by environmental factors like temperature, with warmer conditions favoring evaporation. ntnu.no

Once in the atmosphere, this compound can exist in both the vapor phase and adsorbed to atmospheric particles. mit.eduosti.gov This partitioning between gas and particulate phases is a critical determinant of its atmospheric lifetime and transport distance. mit.edu Wind currents then serve as the primary vehicle for the long-range atmospheric transport of this compound, carrying it far from its original source. osti.gov This process allows for the widespread distribution of PCBs across the globe, reaching even remote regions like the Arctic. ntnu.noenvirocomp.com The atmospheric concentration of PCBs generally decreases with distance from source areas. osti.gov

The following table summarizes key physical and chemical properties of this compound relevant to its volatilization and atmospheric transport.

| Property | Value |

| Molecular Formula | C₁₂H₄Cl₆ |

| Molecular Weight | 360.88 g/mol |

| Boiling Point | 419.1°C at 760 mmHg |

| Flash Point | 210.1°C |

| Density | 1.593 g/cm³ |

| Source: Alfa Chemistry alfa-chemistry.com |

Sorption and Partitioning Behavior in Soil and Sediment

In terrestrial and aquatic environments, the behavior of this compound is largely governed by sorption and partitioning processes. Due to its hydrophobic nature and low water solubility, this compound has a strong tendency to adsorb to organic matter in soil and sediment. nih.govnih.gov This process, known as sorption, significantly affects its mobility and bioavailability in the environment.

The partitioning of this compound between water and solid phases (soil or sediment) is a key factor in its environmental distribution. sacredheart.edu High sorption to soil and sediment particles can lead to its accumulation in these environmental compartments, making them long-term reservoirs of contamination. noaa.gov The strength of this sorption is influenced by factors such as the organic carbon content of the soil or sediment; higher organic content generally leads to stronger sorption. nih.gov

The partitioning behavior also affects the potential for this compound to be released from sediments back into the water column, a process that can be influenced by physical disturbances. sacredheart.edu The strong binding to particulate matter means that transport in aquatic systems is often associated with the movement of suspended sediments.

Biotransformation and Abiotic Degradation Pathways in Environmental Systems

The persistence of this compound in the environment is a result of its resistance to degradation. nih.gov However, it can be broken down through both biological and non-biological processes, albeit slowly.

Aerobic and Anaerobic Biodegradation Potential

Microbial activity plays a role in the breakdown of this compound. nih.gov The biodegradation of PCBs can occur under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions. nih.gov

Anaerobic Biodegradation: In anaerobic environments, such as deep sediments, microorganisms can reductively dechlorinate highly chlorinated PCBs. nih.govrsc.org This process involves the removal of chlorine atoms, resulting in less chlorinated congeners. nih.gov These less chlorinated products are often more susceptible to further degradation. nih.gov

Aerobic Biodegradation: Aerobic bacteria can degrade less chlorinated PCBs through oxidative pathways. nih.govresearchgate.net However, highly chlorinated congeners like this compound are generally more resistant to aerobic degradation. rsc.org Studies have shown that some fungi, such as the white rot fungus Phanerochaete chrysosporium, have a limited ability to metabolize highly chlorinated PCBs. nih.govusda.gov

The combination of anaerobic and aerobic processes can lead to a more complete breakdown of PCBs in the environment. nih.govresearchgate.net

Photolytic Degradation Processes in Air and Water

Photolytic degradation, or breakdown by sunlight, is another potential pathway for the transformation of this compound. nih.govtoxicdocs.org In the atmosphere and in the surface layers of water bodies, this compound can be degraded by solar irradiation. The presence of other substances in the water, such as dissolved organic matter, can influence the rate of photolytic degradation by producing reactive species that facilitate the breakdown process. Photochemical reactions can lead to the removal of chlorine atoms from the biphenyl (B1667301) structure. toxicdocs.org

Long-Range Environmental Transport Modeling and Evidence

The widespread presence of PCBs in remote environments, far from their industrial origins, provides strong evidence for their long-range environmental transport. envirocomp.comnih.gov This phenomenon is often studied and predicted using multimedia environmental transport models. envirocomp.com These models consider the physicochemical properties of the compound, such as its volatility and persistence, along with environmental factors like wind patterns and ocean currents, to simulate its movement and distribution. mit.eduenvirocomp.com

Monitoring data from various environmental media, including air, water, sediment, and biota in remote locations, have confirmed the predictions of these models. pops.int The detection of this compound and other PCB congeners in the Arctic and other pristine areas underscores the global nature of their contamination and the effectiveness of atmospheric and oceanic transport mechanisms. ntnu.noenvirocomp.com

Bioaccumulation and Trophic Transfer Dynamics of 2,3,3 ,4 ,5,5 Hexachlorobiphenyl in Ecological Food Webs

Bioconcentration and Bioaccumulation in Aquatic Organisms

Bioconcentration refers to the process where a chemical concentration in an aquatic organism exceeds that in the water as a result of exposure to water-borne chemicals. Bioaccumulation is a broader term that includes all routes of exposure, including diet. nih.gov For lipophilic compounds like 2,3,3',4',5,5'-Hexachlorobiphenyl, these processes are of significant environmental concern.

The uptake of PCBs by aquatic organisms can occur through various mechanisms, including absorption from the water across gills and skin, as well as ingestion of contaminated food and sediment. mdpi.com Studies have shown that PCBs like this compound are readily absorbed by aquatic organisms and can accumulate to high concentrations in their tissues. epa.gov The extent of bioconcentration is often quantified by the bioconcentration factor (BCF), which is the ratio of the chemical concentration in an organism to the concentration in the surrounding water at steady state. wikipedia.org A BCF greater than 1 indicates a tendency for the chemical to accumulate in organisms. wikipedia.org For PCBs, BCF values can be quite high, often ranging from 1,000 to over 5,000, classifying them as bioaccumulative or very bioaccumulative. wikipedia.org

Research on various PCB congeners provides insight into the bioaccumulation potential of this compound. For instance, studies on the closely related congener 2,2',4,4',5,5'-hexachlorobiphenyl (B50431) (PCB 153) in rainbow trout demonstrated dose- and time-dependent bioaccumulation in liver, muscle, and carcass tissues without reaching a steady state even after 12 weeks of dietary exposure. oup.comoregonstate.edu This suggests a high potential for persistent accumulation in fish tissues. The accumulation of PCBs in fish is a critical concern as they are a primary link for transferring these contaminants to higher trophic levels, including humans. epa.gov

Biomagnification Factors and Trophic Level Enrichment in Various Ecosystems

Biomagnification is the process whereby the concentration of a contaminant increases in organisms at successively higher levels in a food chain. Persistent and bioaccumulative substances like this compound are particularly prone to biomagnification. As this compound moves up the food web from primary producers to top predators, its concentration in tissues can increase significantly at each trophic level.

The biomagnification factor (BMF) is a key metric used to quantify this process, representing the ratio of the contaminant concentration in a predator to that in its prey. High BMFs indicate a strong potential for a substance to magnify in the food web. PCBs, as a class, are known to biomagnify, leading to very high concentrations in top predators such as marine mammals, birds of prey, and humans. nih.gov

The trophic level of an organism is a critical determinant of its contaminant burden. Organisms at higher trophic levels generally exhibit higher concentrations of persistent organic pollutants like this compound due to the consumption of contaminated prey over their lifetime. This enrichment at higher trophic levels has been documented in various ecosystems, from aquatic to terrestrial food webs. For example, the transfer of PCBs from contaminated sediments to benthic invertebrates and subsequently to fish and fish-eating birds illustrates a classic biomagnification pathway. ontario.ca

Congener-Specific Bioaccumulation and Biomagnification Rates

The bioaccumulation and biomagnification of PCBs are not uniform across all congeners. The specific structure of a PCB congener, particularly the number and position of chlorine atoms on the biphenyl (B1667301) rings, significantly influences its physicochemical properties and, consequently, its environmental fate and biological behavior.

Congeners with a higher degree of chlorination and specific substitution patterns tend to be more resistant to metabolic degradation and are therefore more likely to bioaccumulate and biomagnify. For instance, PCB congeners with chlorine atoms in the para and meta positions are often more persistent. nih.gov The congener this compound, with its six chlorine atoms, is expected to have a high potential for bioaccumulation.

The pattern of PCB congeners found in biota often differs from the original technical mixtures released into the environment. This is due to congener-specific differences in uptake, metabolism, and elimination rates. For example, some organisms may have the enzymatic capacity to metabolize certain PCB congeners more effectively than others, leading to a selective enrichment of the more persistent congeners in their tissues. nih.gov This congener-specific behavior underscores the importance of analyzing individual congeners to accurately assess the risks posed by PCB contamination.

Influence of Lipid Content on Accumulation in Biota

The high lipophilicity (fat-loving nature) of this compound is a primary driver of its accumulation in living organisms. Lipophilic compounds readily partition from the aqueous environment into the lipid-rich tissues of organisms. oup.com Consequently, the lipid content of an organism is a major factor influencing its capacity to accumulate this and other similar contaminants.

Organisms with higher lipid content, such as fatty fish (e.g., salmon, herring) and marine mammals, tend to accumulate higher concentrations of PCBs compared to leaner species in the same environment. Within an individual organism, PCBs are not uniformly distributed but are concentrated in tissues with high lipid content, such as adipose tissue (fat), liver, and blubber in marine mammals. oup.comnih.gov

The relationship between lipid content and contaminant concentration is often so strong that lipid normalization (dividing the contaminant concentration by the lipid content) is a common practice in ecotoxicological studies. This allows for more meaningful comparisons of contaminant levels among individuals and species with varying body conditions. The accumulation of this compound in the fat reserves of organisms means that these stores can become a long-term internal source of exposure, especially during periods of stress or starvation when these fat reserves are mobilized. nih.gov

Analytical Methodologies for the Detection and Quantification of 2,3,3 ,4 ,5,5 Hexachlorobiphenyl

Sample Collection and Preservation Protocols for Diverse Matrices (e.g., air, water, sediment, biota)

The initial and one of the most critical steps in the analytical process is the proper collection and preservation of samples to ensure the integrity of the target analyte, 2,3,3',4',5,5'-hexachlorobiphenyl, until analysis. The protocols vary significantly depending on the matrix being sampled.

Air: For the collection of airborne PCBs, including this compound, a common method involves the use of a modified Method 5 train. epa.gov This system typically includes a series of impingers and a solid adsorbent trap, such as Florisil, to capture the PCBs from the air. epa.gov Ambient air and other static gaseous sources can be sampled by drawing the air through a Florisil adsorbent tube. epa.gov

Water: The presence of hexachlorobiphenyls in river water has been confirmed using mass fragmentography. nih.gov When collecting water samples, it is crucial to use clean, pre-rinsed glass containers to avoid contamination.

Sediment and Biota: For solid and semi-solid matrices like sediment and biological tissues, samples are typically collected and immediately frozen at low temperatures (e.g., -12° to -18°C) if not extracted within a short period. epa.gov This prevents degradation of the target compounds. For blood samples, centrifugation to separate serum should be performed soon after collection, with storage at 2° to 4°C for short-term preservation. epa.gov

General Preservation: Regardless of the matrix, a fundamental preservation step is to store the collected samples at 4°C. epa.gov This measure is taken to prevent any loss of PCBs or changes in the sample matrix that could negatively impact the recovery and subsequent analysis of this compound. epa.gov

Extraction and Cleanup Techniques for Complex Environmental and Biological Samples

Extracting this compound from complex matrices and purifying the extract from co-extracted interfering substances is a challenging but essential part of the analytical workflow.

Extraction Techniques:

Pressurized Liquid Extraction (PLE): This is an established technique for extracting PCBs from various environmental samples, including sediments and tissues. nih.gov PLE, also known by the trade name Accelerated Solvent Extraction (ASE), utilizes elevated temperatures and pressures to achieve rapid and efficient extractions with reduced solvent consumption compared to traditional methods. vscht.cz For small tissue samples (< 0.5 gram), a mixture of hexane, dichloromethane, and methanol (B129727) has been successfully used. nih.gov

Soxhlet Extraction: A conventional and widely used method for the extraction of non-polar compounds like PCBs from solid matrices. vscht.cz It typically employs non-polar or semi-polar solvents such as hexane, dichloromethane, or their mixtures. vscht.cz

Cleanup Techniques: The removal of lipids and other co-extractable materials is a critical step, especially for biological samples.

In-situ Cleanup with PLE: A fat retainer like Florisil or silica (B1680970) gel can be placed in the bottom of the PLE cell to prevent the elution of co-extractable materials along with the target analytes. nih.gov

Adsorption Chromatography: This is a common post-extraction cleanup method. vscht.cz

Florisil Column Chromatography: This technique is effective for separating PCBs from other interfering compounds. epa.gov In some methods, 3,3',4,4',5,5'-hexachlorobiphenyl (B73661) has been shown to elute in a separate fraction from the bulk of other PCBs. epa.gov

Silica Gel and Alumina: These adsorbents are also frequently used in column chromatography for cleanup. nih.govvscht.cz A two-layered disposable cartridge containing activated silica gel and a mixture of silica gel and sulfuric acid has been used for the automated cleanup of human serum extracts. nih.gov

Gel Permeation Chromatography (GPC): This technique is often used for the removal of high-molecular-weight interferences like lipids from the sample extract. vscht.czepa.gov

A miniaturized extraction and cleanup method has been developed for plant material, which uses a charcoal-silica gel column and is capable of processing multiple samples in a few hours with reduced material consumption. cabidigitallibrary.org For some extracts, a treatment with concentrated sulfuric acid is used to remove any remaining lipids. vscht.cz

Chromatographic Separation Techniques for Congener-Specific Analysis

The separation of this compound from the other 208 PCB congeners is a significant analytical challenge that requires high-resolution chromatographic techniques.

Gas chromatography with an electron capture detector (GC-ECD) is a highly sensitive method for the determination of chlorinated compounds like PCBs. nih.gov High-resolution capillary GC with a 63Ni electron capture detector is a common setup for separating PCB isomers and congeners. nih.gov The sensitivity of the ECD generally increases with the number of chlorine atoms on the biphenyl (B1667301) molecule. nih.gov For a robust analysis, dual-column systems can be employed for simultaneous analysis and confirmation. scioninstruments.com However, co-elution of different congeners can be a significant issue. For instance, it has been reported that 2,3,5,6-3′,4′-hexachlorobiphenyl (PCB-163) can interfere with the determination of 2,3,4-2′,4′,5′-hexachlorobiphenyl (PCB-138) on some commonly used GC columns. tandfonline.comresearchgate.net

Gas chromatography-mass spectrometry (GC-MS) provides a higher degree of specificity compared to GC-ECD, making it an invaluable tool for the confirmation and quantification of specific PCB congeners. cromlab-instruments.es

Low-Resolution Mass Spectrometry (LRMS): In many standard methods, after separation on a GC column, the analytes are detected by an LRMS operated in selected ion monitoring (SIM) mode. epa.gov This involves monitoring specific ions characteristic of the target analyte, which enhances sensitivity and reduces interference from the sample matrix. epa.gov

High-Resolution Mass Spectrometry (HRMS): For even greater selectivity and to meet the requirements of certain regulatory methods, high-resolution mass spectrometry is employed. fishersci.com

Tandem Mass Spectrometry (GC-MS/MS): Triple quadrupole GC-MS/MS offers a significant increase in selectivity by performing two stages of mass analysis. thermofisher.com This technique is particularly useful for analyzing complex environmental samples as it effectively reduces chemical background interference. thermofisher.com

The choice of the GC column is critical for achieving the necessary separation. Low polarity silarylene phases, similar to a 5% diphenyl/95% dimethyl polysiloxane phase, have demonstrated excellent performance for the analysis of PCBs. cromlab-instruments.es In some cases, coupling two different types of narrow-bore columns in series can achieve the complete separation of highly toxic, non-ortho-substituted PCBs. tandfonline.com

The separation in HPLC is based on the analyte's interaction with a stationary phase (the column) and a liquid mobile phase. sigmaaldrich.com For the analysis of PCBs, which are hydrophobic compounds, reversed-phase HPLC is typically used, often with a C18 column. fishersci.com The use of columns with core-shell particles can facilitate fast and highly efficient separations at standard HPLC backpressures. fishersci.com A mixture of PCBs has been successfully separated using an Accucore C18 column in under 20 minutes. fishersci.com Detection is commonly achieved using a UV/visible detector. fishersci.combasicmedicalkey.com

Internal Standards and Quality Control/Quality Assurance in Analytical Procedures

To ensure the accuracy and reliability of the analytical results for this compound, rigorous quality control (QC) and quality assurance (QA) procedures are essential. This includes the use of internal standards and the analysis of various quality control samples.

Internal Standards: The internal standard technique is widely used to quantify PCBs. epa.gov This involves adding a known amount of a compound, which is chemically similar to the analyte but not expected to be present in the sample, to the sample extract before analysis. Isotopically labeled analogs of the target compounds are ideal internal standards. For example, 13C-labeled internal standards are often used for the analysis of PCBs. nih.gov The use of internal standards helps to correct for variations in extraction efficiency, sample cleanup, and instrument response.

Quality Control/Quality Assurance: A comprehensive QA/QC program typically includes:

Method Blanks: These are samples that are free of the analyte and are processed through the entire analytical procedure in the same manner as the field samples. They are used to assess for any contamination introduced during the sample preparation and analysis process.

Spiked Samples/Matrix Spikes: A known amount of the analyte is added to a field sample before extraction. The recovery of the added analyte is then measured to assess the efficiency of the extraction and cleanup procedures for that specific sample matrix.

Certified Reference Materials (CRMs): These are materials with a known and certified concentration of the analyte. They are analyzed alongside the samples to verify the accuracy of the analytical method. sigmaaldrich.comsigmaaldrich.com

Replicate Samples: Analyzing replicate samples provides a measure of the precision of the analytical method.

Calibration: The instrument is calibrated using a series of standard solutions containing known concentrations of the target analyte.

These QC measures are crucial for validating the analytical method and ensuring that the data generated are of high quality and legally defensible.

Data Tables

Table 1: Chromatographic Columns Used for PCB Analysis

| Column Type | Stationary Phase | Application | Reference |

|---|---|---|---|

| Capillary GC Column | 5% Phenyl, 95% Methylpolysiloxane (CP-SIL8-CB) | PCB Analysis | tandfonline.com |

| Capillary GC Column | Bis-cyanopropylphenyl Polysiloxane (SP-2330) | Separation of co-eluting PCBs | tandfonline.comelectronicsandbooks.com |

| GC Column | Low Polarity Silarylene Phase (similar to 5% diphenyl/95% dimethyl polysiloxane) | PCB Analysis | cromlab-instruments.es |

| HPLC Column | C18 | Separation of PCB mixtures | fishersci.com |

Table 2: Chemical Compounds Mentioned

| Compound Name | Abbreviation/Synonym |

|---|---|

| This compound | PCB-162 |

| 2,3,5,6-3′,4′-Hexachlorobiphenyl | PCB-163 |

| 2,3,4-2′,4′,5′-Hexachlorobiphenyl | PCB-138 |

| 3,3',4,4',5,5'-Hexachlorobiphenyl | PCB-169 |

| 13C-labeled internal standards | |

| Hexane | |

| Dichloromethane | |

| Methanol | |

| Florisil | |

| Silica gel | |

| Alumina | |

| Sulfuric acid |

Advancements in Congener-Specific Quantification and Resolution

The accurate analysis of individual polychlorinated biphenyl (PCB) congeners, such as this compound (PCB 158), from complex environmental and biological matrices is a significant analytical challenge. Historically, PCBs were quantified as commercial mixtures, like Aroclors, which provided only a generalized measure of contamination. clu-in.org However, this approach is often inadequate because the toxicity and environmental fate of PCBs are highly dependent on their specific molecular structure. epa.gov Consequently, analytical methodologies have evolved towards congener-specific quantification, which provides a more accurate assessment of potential risks. epa.govsgsaxys.com This shift has been driven by advancements in high-resolution chromatography and mass spectrometry, enabling the separation, identification, and precise measurement of individual congeners, even in the presence of interfering substances.

The primary challenge in congener-specific analysis lies in resolving the 209 possible PCB congeners, many of which have similar physical and chemical properties. clu-in.orgepa.gov For instance, the commercial mixture Aroclor 1260 contains nearly 80 different PCB congeners. epa.gov Modern analytical techniques focus on achieving high selectivity and sensitivity to distinguish and quantify specific target compounds like this compound.

High-Resolution Gas Chromatography (HRGC)

High-Resolution Gas Chromatography (HRGC) is the cornerstone technique for separating complex mixtures of PCBs. nih.govwaters.com The development of fused silica capillary columns in the late 1970s and early 1980s was a major leap forward, offering superior resolving power compared to older packed columns. researchgate.net The choice of the stationary phase within the capillary column is critical for separating specific congeners. nih.gov For PCB analysis, non-polar or semi-polar stationary phases are commonly employed to achieve separation based on the congeners' boiling points and molecular shapes. researchgate.net Specialized columns have been designed specifically to optimize the separation of as many PCB congeners as possible. youtube.com For example, EPA Method 8082A specifies the use of a dual-column setup with different stationary phases for parallel analysis, which provides confirmation of the identified congeners. restek.com

Mass Spectrometric Detection

Coupling HRGC with mass spectrometry (MS) provides the high degree of selectivity and sensitivity required for congener-specific analysis. waters.com

High-Resolution Mass Spectrometry (HRMS): HRMS instruments can measure the mass-to-charge ratio (m/z) of ions with very high precision. waters.com This capability allows the instrument to differentiate between target analytes and interfering co-eluting compounds that may have the same nominal mass but a slightly different exact mass. This is particularly crucial for distinguishing PCB congeners from other chlorinated compounds. clu-in.orgwaters.com GC-HRMS is often considered the preferred method for regulatory monitoring due to its sensitivity and the certainty of the results it provides. waters.com

Tandem Mass Spectrometry (GC-MS/MS): This technique adds another layer of specificity. In a GC-MS/MS system, a specific precursor ion from a target analyte is selected, fragmented, and then one or more characteristic product ions are monitored. journalijar.comthermofisher.com This process, known as Multiple Reaction Monitoring (MRM), significantly reduces background noise and chemical interference, leading to lower detection limits and more reliable quantification. journalijar.comeurofins.com This method has proven effective for analyzing various PCB congeners in complex matrices like bivalves and other environmental samples. journalijar.comthermofisher.com

Isotope Dilution for Enhanced Quantification

Isotope Dilution Mass Spectrometry (IDMS) is a powerful technique for achieving the highest accuracy and precision in quantitative analysis. osti.gov The method involves adding a known amount of an isotopically labeled version of the target analyte (e.g., 13C-labeled this compound) to the sample before extraction and cleanup. nih.govisotope.com This labeled compound serves as an internal standard.

Since the labeled standard has virtually identical chemical and physical properties to the native (unlabeled) analyte, it experiences the same losses during sample preparation and analysis. osti.govepa.gov By measuring the ratio of the native analyte to the labeled standard in the final extract using MS, the initial concentration of the native analyte in the sample can be calculated accurately, regardless of incomplete recovery. osti.govnih.gov This approach effectively corrects for variations in extraction efficiency and matrix effects, making it the gold standard for quantifying trace levels of organic pollutants. isotope.comresearchgate.net

The table below summarizes the key analytical methodologies used for the congener-specific quantification of this compound.

| Methodology | Principle | Key Advantages | Reference(s) |

| High-Resolution Gas Chromatography (HRGC) | Separates volatile compounds based on their interaction with a stationary phase in a long capillary column. | High resolving power for complex mixtures; separates many PCB congeners. | nih.govresearchgate.net |

| High-Resolution Mass Spectrometry (HRMS) | Measures mass-to-charge ratios with high precision, allowing differentiation of compounds with the same nominal mass. | High selectivity and sensitivity; provides certainty in compound identification. | clu-in.orgwaters.com |

| Tandem Mass Spectrometry (MS/MS) | A precursor ion is selected, fragmented, and specific product ions are detected, increasing specificity. | Excellent for complex matrices; reduces chemical noise; low detection limits. | journalijar.comthermofisher.com |

| Isotope Dilution Mass Spectrometry (IDMS) | A known amount of an isotopically labeled standard of the analyte is added to the sample for quantification. | High accuracy and precision; corrects for analyte loss during sample preparation and matrix effects. | osti.govnih.govepa.gov |

The following table presents research findings on the quantification of various PCB congeners, illustrating the performance of these advanced analytical methods.

| Analyte(s) | Matrix | Method | Limit of Quantification (LOQ) | Recovery (%) | Reference(s) |

| 7 PCB Congeners (incl. Hexachlorobiphenyls) | Oysters | QuEChERS-GC-MS/MS | 0.01 ppm | Not specified | journalijar.com |

| Penta-, Hexa-, Hepta-chlorinated OH-PCBs | Animal-derived food | UPLC-MS/MS | 0.009–0.030 µg/kg | 76.7 - 116.5 | semanticscholar.org |

| 10 PCB Sulfates | Human Serum | GC-MS/MS | Concentrations from 1200–3970 pg/g | Not specified | nih.gov |

| Dioxin-like PCBs | Common Porpoise Tissues | Not Specified | 26-47 µg/g (Total PCBs in blubber lipids) | Not specified | nih.gov |

Metabolism and Biotransformation Pathways of 2,3,3 ,4 ,5,5 Hexachlorobiphenyl in Non Human Biota

Hydroxylation and Conjugation Mechanisms in Environmental Organisms

The primary and most significant initial step in the biotransformation of PCB 132 in a wide range of organisms is hydroxylation. nih.gov This process introduces a hydroxyl (-OH) group onto the biphenyl (B1667301) structure, forming hydroxylated PCBs (HO-PCBs). nih.govmdpi.com This reaction increases the water solubility of the compound, which is the first step towards its elimination from the organism. youtube.com In various environmental organisms, this hydroxylation is followed by conjugation, a phase II metabolic reaction. nih.gov During conjugation, the newly formed hydroxyl group is linked with endogenous molecules such as glucuronic acid or glutathione. nih.govnih.gov This further increases the polarity and water solubility of the metabolite, facilitating its excretion from the body through bile and feces. nih.gov

The specific position of hydroxylation on the biphenyl rings is critical and is influenced by the chlorine substitution pattern of the PCB congener and the specific enzymes involved. For PCB 132, hydroxylation can occur at different positions, leading to various isomeric HO-PCBs.

Role of Cytochrome P450 Enzymes and Other Biotransforming Systems

The hydroxylation of PCB 132 is primarily catalyzed by the cytochrome P450 (CYP) enzyme system, a superfamily of heme-containing monooxygenases. nih.govmdpi.com These enzymes are found in the liver and other tissues of most organisms and play a central role in the metabolism of a vast array of foreign compounds (xenobiotics). youtube.commdpi.com Different CYP isozymes exhibit varying degrees of selectivity for different PCB congeners. For instance, enzymes from the CYP2B subfamily have been shown to be particularly important in the metabolism of certain PCBs. nih.govkobe-u.ac.jp

The induction of CYP enzymes by PCBs is a well-documented phenomenon. nih.gov Exposure to specific PCB congeners can lead to an increase in the production and activity of certain CYP isozymes. nih.govyoutube.com This induction can alter the rate and profile of PCB metabolism, not only of the inducing PCB itself but also of other co-existing contaminants. While the CYP system is the main player, other biotransforming systems, such as peroxidases, may also contribute to the oxidative metabolism of PCBs in some organisms, like plants. nih.gov

Stereoselective Metabolism and Chiral Signature Alterations

2,3,3',4',5,5'-Hexachlorobiphenyl (PCB 132) is a chiral compound, meaning it exists as two non-superimposable mirror images called enantiomers or atropisomers. nih.gov In the environment, PCBs are often found as racemic mixtures, containing equal amounts of both atropisomers. nih.gov However, biological processes, particularly metabolism, can be stereoselective, meaning that one atropisomer is metabolized at a different rate than the other. nih.govumanitoba.ca

Studies have demonstrated that the biotransformation of PCB 132 by CYP enzymes is indeed stereoselective. nih.gov For example, in vitro studies using rat CYP2B1 have shown that this enzyme preferentially metabolizes one atropisomer of PCB 132 over the other. nih.gov This stereoselective metabolism leads to a shift in the enantiomeric fraction (EF) of the parent PCB 132 in tissues, resulting in a non-racemic signature. nih.gov Furthermore, the hydroxylated metabolites formed from PCB 132 can also be chiral, and their formation can also be stereoselective. nih.govnih.gov This alteration of the chiral signature of both the parent compound and its metabolites is a key indicator of biological processing in the environment. umanitoba.ca The enantioselective metabolism is a significant factor contributing to the congener-specific and species-specific accumulation of PCB atropisomers observed in wildlife. nih.gov

Identification and Environmental Fate of Hydroxylated Polychlorinated Biphenyls (HO-PCBs) as Metabolites

The hydroxylation of PCB 132 results in the formation of various hydroxylated metabolites (HO-PCBs). oup.com The identification of these metabolites is crucial for understanding the complete metabolic fate of the parent compound. Specific HO-PCB metabolites of PCB 132 have been identified in laboratory studies. For example, incubation of PCB 132 with human liver microsomes leads to the formation of 5'-OH-PCB 132. oup.com In studies with rat CYP2B1, 5'-OH-PCB 132 was also identified as a major metabolite. nih.gov

Once formed, these HO-PCBs have their own environmental fate and toxicological profiles. nih.govmdpi.com While hydroxylation generally facilitates excretion, some HO-PCBs can be persistent and may bioaccumulate. researchgate.net They can bind to plasma proteins, which can lead to their retention in the blood. researchgate.net The environmental presence of HO-PCBs is a result of the metabolic transformation of PCBs in various organisms across the food web. nih.govnih.gov These metabolites have been detected in a wide range of environmental samples, including wildlife tissues, indicating their persistence and potential for bioaccumulation. nih.govresearchgate.net

Table 1: Identified Hydroxylated Metabolites of this compound (PCB 132)

This table is based on available research and may not be exhaustive.

| Metabolite Name | Parent Compound | Biological System | Reference |

| 5'-OH-PCB 132 | This compound (PCB 132) | Human liver microsomes, Rat CYP2B1 | nih.govoup.com |

Comparative Metabolic Studies Across Different Species and Trophic Levels

The metabolism of PCB 132 can vary significantly across different species and trophic levels. umanitoba.canih.gov These differences are largely due to variations in the expression and activity of CYP enzymes and other biotransformation systems. nih.gov For example, some fish species have a limited capacity to metabolize certain PCB congeners, which contributes to their high bioaccumulation in aquatic food webs. researchgate.net In contrast, some mammals may have more efficient metabolic pathways for the same congeners. nih.gov

Comparative studies using liver microsomes from different species, such as rats, hamsters, and guinea pigs, have revealed species-specific differences in the ability to metabolize another hexachlorobiphenyl, PCB 138. nih.gov Such differences are also expected for PCB 132. As organisms at higher trophic levels consume prey containing PCBs, they also ingest the metabolites formed by the lower-trophic-level organisms. umanitoba.ca The predators' own metabolic systems then further process both the parent PCBs and the ingested metabolites, leading to complex patterns of bioaccumulation and transformation up the food chain. umanitoba.ca These species-specific metabolic capabilities are a key determinant of the varying congener and metabolite profiles observed in wildlife at different trophic positions. researchgate.net

Q & A

Basic Research Questions

Q. How can 2,3,3',4',5,5'-Hexachlorobiphenyl (PCB 167) be reliably identified and quantified in environmental samples?

- Methodological Answer : Use gas chromatography-mass spectrometry (GC/MS) with confirmatory methods, such as isotope dilution analysis. Calibration standards (e.g., deuterated analogs like this compound-2',4',6'-d3) improve accuracy by compensating for matrix effects . Detection thresholds as low as 0.2 ng/mL are achievable with optimized GC/MS protocols .

Q. What are the primary health and environmental hazards associated with PCB 167?

- Methodological Answer : Toxicity assessments should reference PubChem and EPA classifications, which list PCB 167 as a health hazard (organ damage with prolonged exposure) and environmental hazard (aquatic toxicity). Comparative studies with structurally similar congeners (e.g., PCB 156 or 169) are critical to isolate congener-specific effects .

Q. What analytical standards are available for PCB 167, and how should they be validated?

- Methodological Answer : Certified reference materials (CRMs) include solutions in hexane or isooctane at concentrations like 100 µg/mL . Validation requires cross-checking with orthogonal methods (e.g., high-resolution mass spectrometry) and confirming congener purity (>99%) via chromatographic separation .

Advanced Research Questions

Q. How do congener-specific differences in chlorination patterns (e.g., PCB 167 vs. PCB 169) influence bioaccumulation and toxicity?

- Methodological Answer : Design comparative bioaccumulation assays using model organisms (e.g., termites or fish). For example, PCB 167 exhibits lower persistence in termite tissues compared to PCB 169 due to steric hindrance in metabolic pathways . Toxicity studies should leverage structure-activity relationship (SAR) models to correlate chlorine substitution patterns with aryl hydrocarbon receptor (AhR) binding affinity .

Q. How can contradictions in environmental persistence data for PCB 167 be resolved?

- Methodological Answer : Discrepancies often arise from matrix effects (e.g., sediment vs. water) or analytical interference from co-eluting congeners. Use congener-specific isotope-labeled internal standards (e.g., 13C12-PCB 167) to correct for recovery variations . Meta-analyses of longitudinal field studies (e.g., lake sediment cores) can clarify half-life variability .

Q. What experimental strategies mitigate PCB 167 degradation during sample preparation?

- Methodological Answer : Avoid exposure to UV light and high temperatures during extraction. Use stabilized solvents (e.g., hexane with antioxidant additives) and store samples at –20°C in amber vials. Spike samples with recovery surrogates (e.g., PCB 65) to monitor degradation in real time .

Key Considerations for Experimental Design

- Congener-Specific Standards : Ensure standards match the target congener’s substitution pattern (e.g., 2,3,3',4',5,5' vs. 3,3',4,4',5,5') to avoid misidentification .

- Environmental Sampling : Account for lipid content in biota samples, as PCBs preferentially accumulate in fatty tissues .

- Regulatory Compliance : Adhere to EPA and OECD guidelines for PCB handling, including waste disposal protocols for "First-Class Specific Chemical Substances" .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.